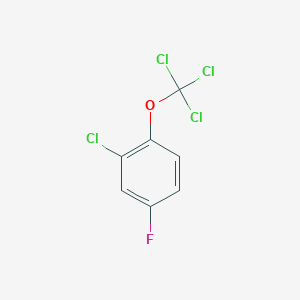

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-1-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4FO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQQOJREAYAVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene involves the reaction of 2-chloro-4-fluorobenzene with trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis:

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable for creating derivatives with different functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chlorine and fluorine can be replaced by nucleophiles | Sodium hydroxide, potassium tert-butoxide |

| Oxidation | Can be oxidized to form different products | Potassium permanganate, chromium trioxide |

| Reduction | Can be reduced to yield various derivatives | Lithium aluminum hydride, sodium borohydride |

Biology

Development of Bioactive Molecules:

The compound is studied for its potential in developing bioactive molecules. Its ability to act as an electrophile allows it to interact with nucleophiles in biological systems, which can lead to the formation of covalent bonds with biomolecules.

Case Study: Biological Activity

Research indicates that this compound can modulate biological pathways by binding to specific enzymes or receptors. This property makes it a candidate for further exploration in medicinal chemistry.

Medicine

Pharmaceutical Precursor:

In medicinal chemistry, this compound serves as a precursor in synthesizing various therapeutic agents. Its unique combination of halogenated groups enhances its lipophilicity and metabolic stability, making it suitable for drug development.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Development | Used as an intermediate in synthesizing active pharmaceutical ingredients (APIs) |

| Therapeutic Agents | Potential use in creating drugs targeting specific diseases |

Industry

Production of Agrochemicals and Dyes:

The compound is employed in producing agrochemicals and dyes due to its reactivity and ability to form stable products. Its unique chemical structure imparts distinct properties that are beneficial in industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene

- Molecular Formula: C₁₃H₈ClFNO₃

- Key Features: Contains a nitro (-NO₂) group at position 4 and a fluorobenzyloxy group (-O-CH₂-C₆H₄F) at position 1.

- Reactivity : The nitro group increases electrophilic substitution reactivity, while the fluorobenzyloxy group introduces steric hindrance. X-ray crystallography data (R factor = 0.052) confirms planar geometry .

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene

Functional Group Variations

2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene

- Molecular Formula: C₈H₅ClFNO

- Key Features : Replaces the trichloromethoxy group with an isocyanatomethyl (-CH₂-NCO) group.

- Applications : Used in gold(I)-catalyzed hydroarylation reactions, achieving >99% regioselectivity in cycloisomerization .

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

Trifluoromethyl vs. Trichloromethoxy Derivatives

2-Chloro-4-fluoro-1-(trifluoromethyl)benzene (CAS: 94444-58-3)

Comparative Data Table

Biological Activity

2-Chloro-4-fluoro-1-(trichloromethoxy)benzene, a chlorinated aromatic compound, is part of a larger class of halogenated compounds that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential toxicity, and environmental impact.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of multiple halogen atoms, which are known to influence the biological activity of organic compounds. The molecular formula is , indicating a complex arrangement that may contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chlorinated compounds, including this compound.

In Vitro Studies

In vitro assays have demonstrated that halogenated compounds exhibit significant antibacterial and antifungal activities. For instance, research has shown that related chlorinated compounds possess minimum inhibitory concentrations (MICs) as low as 5 μM against E. coli and other pathogens . The presence of chlorine atoms enhances these antimicrobial properties, suggesting a structure-activity relationship (SAR) where the number and position of halogens play crucial roles in efficacy.

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| This compound | E. coli | 5 |

| Related Chlorinated Compound | C. albicans | 0.5–8 |

| Related Chlorinated Compound | C. neoformans | 0.25–1 |

Toxicological Profile

The toxicological profile of this compound has been evaluated in various studies, revealing potential health risks associated with exposure.

Case Studies

A case study reported the detection of this compound in drinking water sources, raising concerns about human exposure and environmental contamination . Toxicity assessments indicated effects on the liver and kidneys in animal models, with significant findings from National Toxicology Program studies highlighting liver hypertrophy and nephropathy as critical endpoints .

Environmental Impact

The environmental persistence of chlorinated compounds poses challenges for ecological safety. The compound has been identified in wastewater and groundwater samples, indicating potential routes for human exposure . Its use in consumer products such as coatings and solvents further complicates its environmental footprint.

Summary of Environmental Findings

| Medium | Detection Status |

|---|---|

| Wastewater | Detected |

| Drinking Water | Detected |

| Soil | Not analyzed |

| Air | Not analyzed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene with high regioselectivity?

- Methodological Answer : A gold(I)-catalyzed hydroarylation reaction has been demonstrated for synthesizing structurally related halogenated aryl ethers. For example, cycloisomerization of 2-chloro-4-fluoro-1-[(3-iodoprop-2-yn-1-yl)oxy]benzene in dry dioxane at 100°C for 5 hours achieved >99:1 regioselectivity and 97% yield . Key factors include solvent choice (e.g., dioxane), catalyst selection, and reaction temperature. Flash chromatography is recommended for purification.

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For analogs like 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, XRD analysis at 294 K provided a mean C–C bond length of 0.005 Å and R factor = 0.052, ensuring precise stereochemical assignment . Pair XRD with spectroscopic methods (e.g., NMR for halogen coupling patterns) for cross-validation.

Q. What safety protocols are critical when handling trichloromethoxy-substituted benzene derivatives?

- Methodological Answer : Due to the reactivity of trichloromethoxy groups and halogen substituents:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- Store in dark, cool conditions (2–8°C) to prevent degradation .

- Follow federal/state disposal guidelines for halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the trichloromethoxy group in cross-coupling reactions?

- Methodological Answer : The trichloromethoxy group (-O-CCl₃) is electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. However, steric hindrance from the bulky trichloromethyl moiety may dominate in nucleophilic reactions. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals (FMOs) and charge distribution. Experimental validation via competitive Suzuki-Miyaura coupling with para-substituted aryl halides is advised .

Q. What analytical techniques resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Conflicting stability data may arise from impurities or degradation during storage. Use accelerated stability testing under controlled humidity/temperature. Pair thermogravimetric analysis (TGA) with gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts. For analogs like 3-chloro-4-iodo-1-(trifluoromethoxy)benzene, storage at 2–8°C with light protection is critical to maintain integrity .

Q. How can regioselectivity challenges in functionalizing the benzene ring be addressed?

- Methodological Answer : Direct functionalization at the 4-fluoro position is hindered by steric and electronic factors. A meta-directing strategy using directing groups (e.g., sulfonyl chlorides) or transition-metal catalysis (e.g., Pd/Cu systems) can enable selective C–H activation. For example, gold(I)-catalyzed reactions achieved high regioselectivity (>99:1) in cycloisomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.